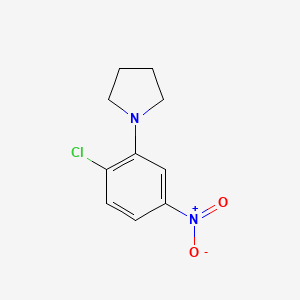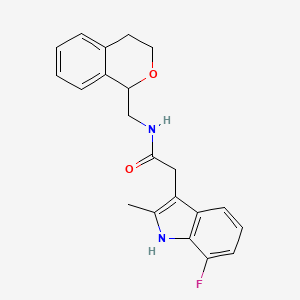![molecular formula C20H19NO3 B5595259 3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5595259.png)
3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.13649347 g/mol and the complexity rating of the compound is 400. The solubility of this chemical has been described as >48.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Renewable Building Blocks for Materials Science
Phloretic acid (PA), a phenolic compound similar in structure to the specified chemical, is used as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach, utilizing solvent-free Fischer esterification, leads to the synthesis of almost 100% bio-based benzoxazine end-capped molecules. The resulting materials, without requiring a solvent or purification, exhibit suitable thermal and thermo-mechanical properties for diverse applications, highlighting PA's potential as a sustainable alternative to phenol in materials science (Acerina Trejo-Machin et al., 2017).
Synthesis of Heterocyclic Compounds
In synthetic chemistry, the manipulation of compounds structurally related to 3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been explored for the synthesis of heterocyclic compounds. For instance, 3-(4-Phenyl) benzoyl propionic acid serves as a precursor for creating furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These processes involve ring closure reactions and the interaction with various nucleophiles, demonstrating the versatility of related structures in synthesizing complex heterocyclic molecules (A. Y. Soliman et al., 2010).
Medicinal Chemistry and Drug Development
In the pharmaceutical field, derivatives of similar compounds have been synthesized for various therapeutic applications. For example, novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) were developed for topical drug delivery. These compounds were designed as prodrugs of naproxen to enhance skin permeation, demonstrating a successful strategy in medicinal chemistry to improve drug delivery through chemical modification (J. Rautio et al., 2000).
Corrosion Inhibition
In another application, derivatives of pyrazoline, structurally related to the specified compound, were explored as corrosion inhibitors for mild steel in hydrochloric acid solutions. Experimental and computational studies revealed that these derivatives exhibit excellent corrosion inhibition performance, demonstrating the potential of such compounds in industrial applications to protect metals against corrosion (H. Lgaz et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-[1-(4-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-24-18-11-7-16(8-12-18)21-17(10-14-20(22)23)9-13-19(21)15-5-3-2-4-6-15/h2-9,11-13H,10,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPILSVKHKRZQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![METHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5595178.png)
![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)
![3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5595180.png)
![6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)
![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)

![1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595218.png)
![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)
![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)

![N~1~-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5595267.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5595274.png)

